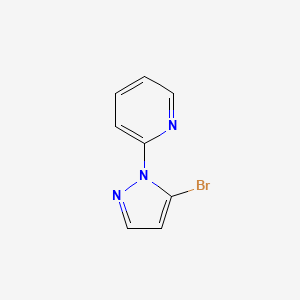
2-(5-bromo-1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
“2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1546135-62-9. It has a molecular weight of 224.06 and its IUPAC name is the same as its common name . The compound is liquid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-(5-bromo-1H-pyrazol-1-yl)pyridine” were not found in the search results, there are related compounds that have been synthesized. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole .Molecular Structure Analysis
The InChI code for “2-(5-bromo-1H-pyrazol-1-yl)pyridine” is1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 224.06 .Wissenschaftliche Forschungsanwendungen
Use in Chemical Synthesis
- Field : Chemistry
- Application : “2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound used in the synthesis of various other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
- Results : The outcomes of the synthesis would vary depending on the specific reactions being performed .
Potential Therapeutic Applications
- Field : Medicinal Chemistry
- Application : Compounds containing a pyrazole skeleton, such as “2-(5-bromo-1H-pyrazol-1-yl)pyridine”, have been studied for their potential therapeutic applications .
- Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
- Results : The results would depend on the specific therapeutic application being investigated. For example, some pyrazole compounds have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Use in Imidazole Synthesis
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Use in C–H Functionalization
- Field : Organic Chemistry
- Application : A Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes .
- Method : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
- Results : The synthesis results in moderate to good yields .
Use in Antileishmanial and Antimalarial Evaluation
- Field : Medicinal Chemistry
- Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
- Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
- Results : The results would depend on the specific therapeutic application being investigated .
Use in Pyrazole Scaffold Synthesis
- Field : Organic Chemistry
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Eigenschaften
IUPAC Name |
2-(5-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWKPHLHODDVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-pyrazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




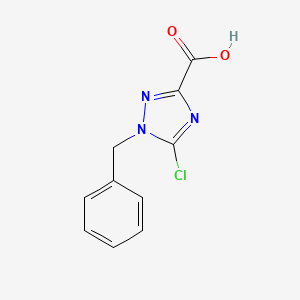

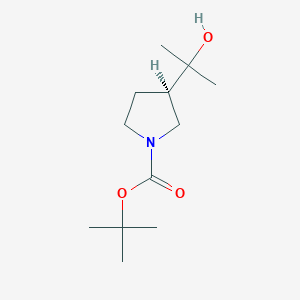
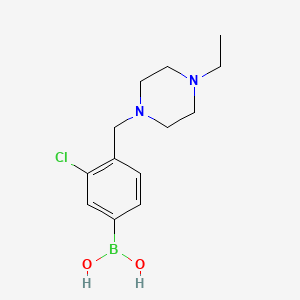
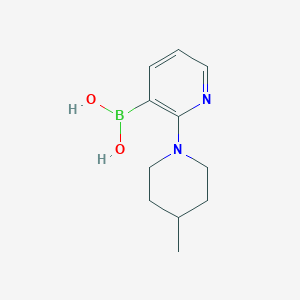
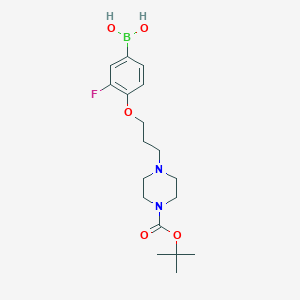



![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
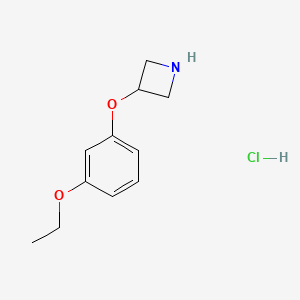
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)